molecular formula C11H13BrO3 B7847358 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene

3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene

Cat. No.: B7847358
M. Wt: 273.12 g/mol
InChI Key: NTCYCFIBEXUIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene (CAS 1226248-97-0) is a valuable chemical intermediate in organic and agrochemical synthesis. The compound features a benzene ring functionalized with a bromo substituent and an ethoxy side chain terminated with a 1,3-dioxolane group . The 1,3-dioxolane ring acts as a protected aldehyde or ketone, a common strategy in multi-step synthetic routes to mask carbonyl functionality and enhance stability during reactions . This makes the reagent particularly useful for constructing complex molecules where controlled deprotection is required later in the sequence. Its primary research value lies in its application as a key building block for the development of commercial herbicides. It serves as a direct precursor in the synthetic pathway of Lancotrione, an HPPD-inhibiting herbicide used in rice crops . The mechanism by which this intermediate contributes to the final herbicidal activity is through its incorporation into the benzoyl core of HPPD inhibitors, which function by blocking the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical target for modern weed control . For researchers, this compound enables exploration of novel HPPD inhibitor scaffolds and optimization of herbicidal properties. The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse structural motifs . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-(3-bromophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-9-2-1-3-10(8-9)13-5-4-11-14-6-7-15-11/h1-3,8,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCYCFIBEXUIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene typically involves the reaction of 3-bromophenol with 2-bromoethyl-1,3-dioxolane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethyl group, resulting in the formation of the desired product. Common reagents used in this synthesis include potassium carbonate or sodium hydroxide as the base, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce a carboxyl group .

Scientific Research Applications

3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring can participate in various binding interactions, such as hydrogen bonding and van der Waals forces, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Bromine at position 3: Enhances electrophilic substitution reactivity.
  • 1,3-Dioxolane ethoxy group : Provides steric bulk and modulates solubility.

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table compares 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene with structurally related compounds:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Reference
This compound Not explicitly provided Br (3-position), dioxolane ethoxy (position 2) C₁₁H₁₃BrO₃ Intermediate for pharmaceuticals; acid-sensitive acetal
1-Bromo-2-(1,3-dioxolan-2-yl)benzene 34824-58-3 Br (2-position), dioxolane (directly attached) C₉H₉BrO₂ Solid; used in cross-coupling reactions
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane 98015-07-7 Br (2-position), OMe (5-position), dioxolane C₁₀H₁₁BrO₃ White solid; precursor for herbicides
1-Bromo-3-(4-ethoxybenzyl)benzene 898538-17-5 Br (3-position), 4-ethoxybenzyl C₁₅H₁₅BrO Liquid; potential drug intermediate
Lancotrione (herbicide) 1486617-21-3 Complex structure with dioxolane ethoxy C₁₉H₂₁ClO₈S Herbicide; acid-labile acetal group

Reactivity Differences :

  • The 3-bromo substituent in the target compound favors electrophilic substitution at the para position, whereas 2-bromo analogs (e.g., 34824-58-3) exhibit ortho/para-directing effects.
  • Dioxolane rings in analogs like Lancotrione hydrolyze under acidic conditions, releasing aldehydes, which is critical in pro-drug applications .

Physical and Spectral Properties

  • Target Compound: Likely a liquid or low-melting solid due to the flexible ethoxy-dioxolane chain.
  • Solubility: Dioxolane-containing compounds (e.g., Lancotrione) show improved solubility in polar aprotic solvents compared to non-acetal ethers .
  • Spectroscopy :
    • ¹H-NMR : Dioxolane protons resonate as a singlet near δ 4.8–5.2 ppm, while aromatic protons appear downfield (δ 6.5–7.5 ppm) .
    • HRMS : Molecular ion peaks confirm molecular weights (e.g., m/z 273.01 for C₁₁H₁₃BrO₃) .

Critical Analysis of Divergent Data

  • Synthetic Yields : reports a 98% yield for a dioxolane analog, while achieves 94% for a related ether, suggesting efficient methodologies for such compounds .
  • Stability : Acid sensitivity varies; Lancotrione’s dioxolane hydrolyzes faster than simpler analogs due to electronic effects from adjacent substituents .

Biological Activity

3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available brominated phenolic compounds and dioxolane derivatives. The reaction conditions often include the use of bases and solvents conducive to ether formation.

Antimicrobial Activity

Recent studies have indicated that derivatives of brominated phenolic compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research has demonstrated that brominated compounds can act as antioxidants. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage . The antioxidant capacity can be quantified through assays such as DPPH and ABTS radical scavenging tests.

Neuroprotective Effects

A significant aspect of this compound is its potential neuroprotective effects. Similar compounds have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in neurodegenerative diseases. For example, one study found that certain benzo[c]chromen derivatives significantly protected neuronal cells from oxidative stress induced by corticosterone .

Study 1: Neuroprotection via PDE Inhibition

In a controlled study, a derivative of this compound was tested for its neuroprotective effects on HT-22 cells under oxidative stress conditions. The results showed that at a concentration of 12.5 μM, the compound significantly increased cell viability compared to untreated controls (p < 0.01). This suggests that the compound may have therapeutic potential in treating neurodegenerative disorders .

Concentration (μM)Cell Viability (%)
040
6.2560
12.580
2570

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various brominated compounds against E. coli. The minimum inhibitory concentration (MIC) for the tested compound was found to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Q & A

Q. Table 1. Key Physical Properties from Catalogs

PropertyValueSource
Melting Point146–148°C
Purity (HPLC)>97.0%
Solubility in DMSO50 mg/mL

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
De-dioxolanated derivativeAcidic conditionsUse buffered pH (6–8)
Di-ether adductExcess alkoxy reagentLimit reagent to 1.2 eq

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.